2-[(2-fluorophenyl)methanesulfonyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-[(2-fluorophenyl)methanesulfonyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C19H21FN6O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.14307327 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-[(2-fluorophenyl)methanesulfonyl]-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS Number: 2549004-92-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H21FN6O2S, with a molecular weight of 416.5 g/mol. Its structure features a triazolo-pyridazinyl moiety which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁FN₆O₂S |
Molecular Weight | 416.5 g/mol |
CAS Number | 2549004-92-2 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit notable antimicrobial properties. For instance, derivatives containing the pyridazine and triazole groups have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans using disk diffusion assays. The results showed significant inhibition zones compared to standard antibiotics, suggesting potential as broad-spectrum antimicrobial agents .
Anticancer Properties
Research has also explored the anticancer potential of triazolo-pyridazine derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making them candidates for further development as anticancer therapeutics .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- DNA Interaction : Potential interactions with DNA or RNA could disrupt replication in microbial and cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazolo-pyridazine and evaluated their antimicrobial activity. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of similar compounds on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The authors attributed this effect to apoptosis induction and cell cycle arrest at the G1 phase .
Properties
IUPAC Name |
6-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-13-21-22-18-6-7-19(23-26(13)18)24-8-15-10-25(11-16(15)9-24)29(27,28)12-14-4-2-3-5-17(14)20/h2-7,15-16H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBPLJOJHSWSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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